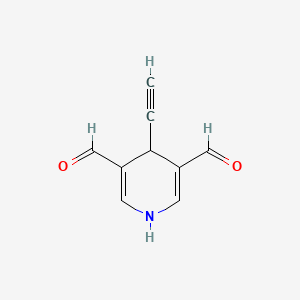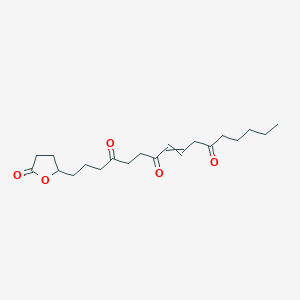
1-(5-Oxooxolan-2-YL)hexadec-8-ene-4,7,11-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Oxooxolan-2-YL)hexadec-8-ene-4,7,11-trione is a chemical compound known for its unique structure and properties.
Preparation Methods
The synthesis of 1-(5-Oxooxolan-2-YL)hexadec-8-ene-4,7,11-trione typically involves multi-step organic reactionsReaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield . Industrial production methods may scale up these reactions, utilizing continuous flow reactors and optimized conditions for large-scale synthesis .
Chemical Reactions Analysis
1-(5-Oxooxolan-2-YL)hexadec-8-ene-4,7,11-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form additional ketone or carboxylic acid groups.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The oxolan ring and alkene moiety can participate in substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1-(5-Oxooxolan-2-YL)hexadec-8-ene-4,7,11-trione has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism by which 1-(5-Oxooxolan-2-YL)hexadec-8-ene-4,7,11-trione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, influencing biochemical pathways and cellular processes. Specific pathways involved may include oxidative stress response and metabolic regulation .
Comparison with Similar Compounds
1-(5-Oxooxolan-2-YL)hexadec-8-ene-4,7,11-trione can be compared to similar compounds like N-3-oxo-hexadec-11(Z)-enoyl-L-Homoserine lactone. While both compounds contain oxolan rings and multiple functional groups, this compound is unique in its specific arrangement of ketone groups and alkene moiety .
Properties
CAS No. |
62524-71-4 |
|---|---|
Molecular Formula |
C20H30O5 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
1-(5-oxooxolan-2-yl)hexadec-8-ene-4,7,11-trione |
InChI |
InChI=1S/C20H30O5/c1-2-3-4-7-16(21)8-5-9-17(22)12-13-18(23)10-6-11-19-14-15-20(24)25-19/h5,9,19H,2-4,6-8,10-15H2,1H3 |
InChI Key |
ICCMJQFKFZRRSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CC=CC(=O)CCC(=O)CCCC1CCC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


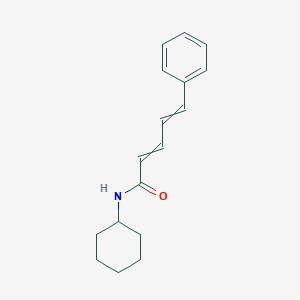

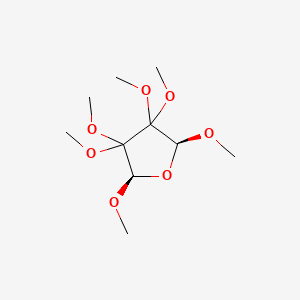
![Methanone, [3,4-dimethyl-6-(nitromethyl)-3-cyclohexen-1-yl]phenyl-](/img/structure/B14516820.png)

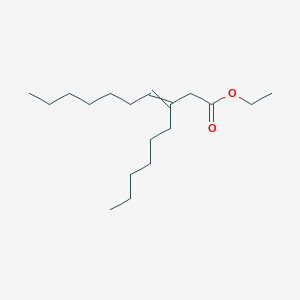

![5-[1-(4-tert-Butylphenyl)-2-nitrobutyl]-2H-1,3-benzodioxole](/img/structure/B14516840.png)
![bicyclo[2.1.1]hexane-5-carbonyl bicyclo[2.1.1]hexane-5-carboperoxoate](/img/structure/B14516845.png)
![N-{4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl}glycine](/img/structure/B14516851.png)
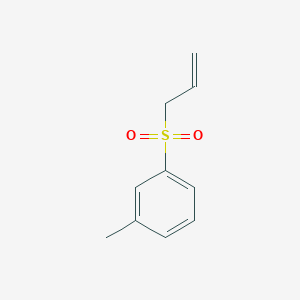
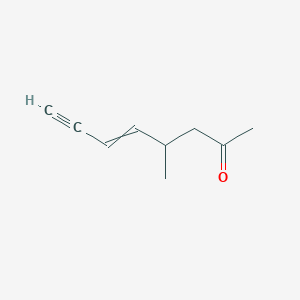
![1-[3-(2,3,4,7-Tetrahydro-1H-inden-1-yl)propyl]piperidine](/img/structure/B14516872.png)
